1-Hydroxybenzo(a)pyrene

Descripción general

Descripción

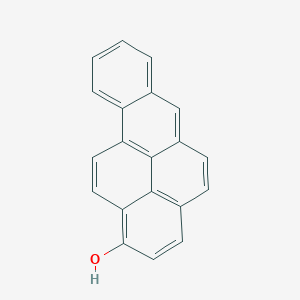

1-Hydroxybenzo(a)pyrene, also known as this compound, is a useful research compound. Its molecular formula is C20H12O and its molecular weight is 268.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Benzopyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Toxicological Studies

1-Hydroxybenzo(a)pyrene serves as a critical marker in toxicological research, particularly for assessing the exposure to benzo(a)pyrene and its derivatives. It is primarily utilized in:

- Biomonitoring : The compound is commonly measured in urine as an indicator of PAH exposure from environmental sources, including tobacco smoke and contaminated food .

- Mechanistic Studies : Research has shown that this compound can induce oxidative stress and inflammation in vascular cells, contributing to cardiovascular diseases. These studies often focus on the aryl hydrocarbon receptor (AhR) signaling pathways that mediate these effects .

Environmental Health Research

The compound plays a crucial role in environmental health studies, where it is used to evaluate the impact of PAHs on human health:

- Risk Assessment : this compound is included in risk assessments related to air and water quality. Its presence in biological samples helps establish links between environmental exposure and health outcomes .

- Epidemiological Studies : Epidemiological research often correlates levels of this compound with various health effects, including cancer incidence and cardiovascular dysfunctions, thereby providing data for public health policies .

Case Studies

Several case studies have highlighted the significance of this compound in understanding PAH exposure:

- Cardiovascular Effects : A study demonstrated that exposure to benzo(a)pyrene increased systolic blood pressure and altered vascular function in animal models. The findings indicated that this compound levels correlated with the severity of cardiovascular damage observed .

- Developmental Toxicity : Research on zebrafish embryos revealed that exposure to benzo(a)pyrene resulted in cardiovascular abnormalities, with this compound being implicated in teratogenic effects during early development stages .

Analytical Methods

The quantification of this compound is essential for research applications:

- Analytical Techniques : High-performance liquid chromatography (HPLC) coupled with fluorescence detection is commonly employed to measure levels of this metabolite in biological samples. This method allows for precise detection even at low concentrations, facilitating accurate biomonitoring .

- Stability Studies : Investigations into the stability of this compound under various storage conditions have shown that it remains stable over time, which is crucial for ensuring reliable analytical results .

Health Implications

The health implications of this compound are profound:

- Carcinogenic Potential : As a metabolite of benzo(a)pyrene, it retains significant carcinogenic properties. Studies indicate that it can form DNA adducts leading to mutations and cancer development .

- Inflammatory Response : The compound has been linked to increased inflammatory responses in vascular cells, which may contribute to the pathogenesis of cardiovascular diseases .

Propiedades

IUPAC Name |

benzo[a]pyren-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O/c21-18-10-7-12-5-6-14-11-13-3-1-2-4-15(13)16-8-9-17(18)19(12)20(14)16/h1-11,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIRWWPRDKGKPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158115 | |

| Record name | 1-Hydroxybenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13345-23-8 | |

| Record name | 1-Hydroxybenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxybenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxybenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.